molecular formula C7H17O4P B14724503 Diethyl(2-hydroxypropan-2-yl)phosphonate CAS No. 6632-88-8

Diethyl(2-hydroxypropan-2-yl)phosphonate

Cat. No.: B14724503
CAS No.: 6632-88-8
M. Wt: 196.18 g/mol
InChI Key: RFSIEVBYXWUJCY-UHFFFAOYSA-N
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Description

Diethyl(2-hydroxypropan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-hydroxypropan-2-yl moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2-hydroxypropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with acetone in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired phosphonate ester .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-hydroxypropan-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of diethyl(2-hydroxypropan-2-yl)phosphonate involves its interaction with various molecular targets, including enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl(2-hydroxypropan-2-yl)phosphonate is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical synthesis. This hydroxyl group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

6632-88-8

Molecular Formula

C7H17O4P

Molecular Weight

196.18 g/mol

IUPAC Name

2-diethoxyphosphorylpropan-2-ol

InChI

InChI=1S/C7H17O4P/c1-5-10-12(9,11-6-2)7(3,4)8/h8H,5-6H2,1-4H3

InChI Key

RFSIEVBYXWUJCY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(C)O)OCC

Origin of Product

United States

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